molecular formula C20H36O4 B075178 Diisooctyl fumarate CAS No. 1330-75-2

Diisooctyl fumarate

Cat. No. B075178
CAS RN: 1330-75-2
M. Wt: 340.5 g/mol
InChI Key: QIGLLCHDIZAZFE-BUHFOSPRSA-N
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Description

Diisooctyl fumarate is a chemical compound with the molecular formula C20H36O4 . It is commonly used as a plasticizer .


Synthesis Analysis

The synthesis of fumarate esters, such as Diisooctyl fumarate, often involves the reaction of fumaric acid with alcohols . In one study, the fumarate biosynthetic pathway was introduced in S. cerevisiae through genetic modifications, leading to the production of fumarate . Another study presented a cascade methodology for dimethyl fumarate synthesis, which could potentially be applied to the synthesis of Diisooctyl fumarate .


Molecular Structure Analysis

The molecular structure of fumarate esters, including Diisooctyl fumarate, is characterized by the presence of a fumarate (a type of dicarboxylate) moiety . The electronic structure and stability of fumarate were determined using X-ray absorption spectroscopy and resonant inelastic X-ray scattering .


Physical And Chemical Properties Analysis

Diisooctyl fumarate has a molecular weight of 340.497 Da, a density of 0.9±0.1 g/cm3, a boiling point of 409.8±18.0 °C at 760 mmHg, and a flash point of 190.4±19.6 °C . It has 4 hydrogen bond acceptors, 0 hydrogen bond donors, and 16 freely rotating bonds .

Scientific Research Applications

  • Pharmaceutical Impurities Detection : Diisooctyl fumarate has been investigated for its role in the determination of trace amounts of impurities like diisooctyl maleate and maleic acid in pharmaceutical products, using differential-pulse polarography. This method allows for the detection of very low concentrations of these impurities (Szczepaniak & Ren, 1993).

  • Cancer Therapy : Liarozole-fumarate, an anti-tumor drug that inhibits the cytochrome P450-dependent catabolism of all-trans-retinoic acid (ATRA), has shown promise in enhancing the antiproliferative activity of ATRA catabolites and isomers in human breast cancer cells (Van heusden et al., 1998).

  • Polymer Science : Studies on the polymerization of diisopropyl fumarate, a representative monomer of dialkyl fumarates, under microwave irradiation have shown that microwave conditions have a significant nonthermal effect in enhancing the polymerization rate of diisopropyl fumarate (Cortizo, 2007).

  • Plasticizing Agent : Dibutyl fumarate, similar to diisooctyl fumarate, is an important plasticizing agent that can copolymerize with various monomers to form new polymer materials. It is also used as an organic solvent and synthetic intermediate (Zhang, 2013).

  • Chemical Industry : In the chemical industry, diisooctyl fumarate has been used as a starting material for synthesizing a copolymer of oil-soluble viscosity reducers, significantly influencing various chemical processes (Yang, 2006).

Safety And Hazards

The safety data sheet for Diisooctyl fumarate provides information on its hazard identification, composition, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection, and physical and chemical properties .

properties

IUPAC Name

bis(6-methylheptyl) (E)-but-2-enedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H36O4/c1-17(2)11-7-5-9-15-23-19(21)13-14-20(22)24-16-10-6-8-12-18(3)4/h13-14,17-18H,5-12,15-16H2,1-4H3/b14-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIGLLCHDIZAZFE-BUHFOSPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCOC(=O)C=CC(=O)OCCCCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CCCCCOC(=O)/C=C/C(=O)OCCCCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H36O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diisooctyl fumarate

CAS RN

1330-75-2, 1330-76-3
Record name Diisooctyl fumarate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001330752
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diisooctyl fumarate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.134
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIISOOCTYL MALEATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5812
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
V Beddoes - 1998 - books.google.com
Many authors use abbreviations, acronyms, technical nomenclature and symbols in their publications. The use of such abbreviations without definitions can be very frustrating for the …
Number of citations: 3 books.google.com

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